Cas no 102169-99-3 (2-Bromo-4-methyl-5-nitroaniline)

2-Bromo-4-methyl-5-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₇H₇BrN₂O₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its bromo and nitro functional groups enhance reactivity, enabling selective substitution and coupling reactions. The methyl group contributes to stability and influences steric and electronic properties, making it useful in fine chemical applications. The product is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic processes. Proper handling is advised due to its potential sensitivity to light and heat.
2-Bromo-4-methyl-5-nitroaniline structure
102169-99-3 structure
Product Name:2-Bromo-4-methyl-5-nitroaniline
CAS No:102169-99-3
MF:C7H7BrN2O2
MW:231.046680688858
MDL:MFCD01239994
CID:827664
PubChem ID:11959059
Update Time:2025-10-29

2-Bromo-4-methyl-5-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methyl-5-nitroaniline
    • 2-BROMO-4-METHYL-5-NITROBENZENAMINE
    • 2-Brom-4-methyl-5-nitro-anilin
    • 2-bromo-4-methyl-5-nitro-aniline
    • 2-bromo-5-nitro-p-toluidine
    • 2-Nitro-4-amino-5-brom-toluol
    • 5-Brom-2-nitro-4-amino-toluol
    • 5-Nitro-2-brom-p-toluidin
    • Benzenamine,2-bromo-4-methyl-5-nitro
    • 2-BroMo-4-Methyl-5-nitro-phenylaMine
    • BenzenaMine, 2-broMo-4-Methyl-5-nitro-
    • STL555736
    • BBL101939
    • SBB097695
    • 2-bromo-4-methyl-5-nitrophenylamine
    • VZ23991
    • SY123379
    • AB0050820
    • Z6509
    • EN300-119342
    • CEA16999
    • CS-0038056
    • AKOS015908161
    • DB-364798
    • (2-bromo-4-methyl-5-nitrophenyl)amine
    • AG-205/32370014
    • ALBB-035042
    • 102169-99-3
    • AC-25106
    • SCHEMBL2800695
    • MFCD01239994
    • DS-16002
    • DTXSID90474771
    • MDL: MFCD01239994
    • Inchi: 1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3
    • InChI Key: MZYLMACPWDPBQN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C)C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 229.96900
  • Monoisotopic Mass: 229.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • Boiling Point: 336.8±37.0℃ at 760 mmHg
  • PSA: 71.84000
  • LogP: 3.35230

2-Bromo-4-methyl-5-nitroaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromo-4-methyl-5-nitroaniline Production Method

2-Bromo-4-methyl-5-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:102169-99-3)2-Bromo-4-methyl-5-nitroaniline
Order Number:A910244
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:37
Price ($):243.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-methyl-5-nitroaniline

Professional Introduction to 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3)

2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and nitro substituents on the benzene ring imparts distinct reactivity, enabling its use in multiple synthetic pathways.

The compound's molecular structure, characterized by a bromo group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position, contributes to its versatility in chemical transformations. These substituents not only influence its electronic properties but also enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks.

In recent years, 2-Bromo-4-methyl-5-nitroaniline has garnered attention in the development of novel pharmaceutical agents. Its derivatives have been explored for their potential applications in treating various diseases, including cancer and infectious disorders. The nitro group, in particular, can be reduced to an amine, providing a facile route to generate amines with tailored biological activities. This transformation is particularly relevant in medicinal chemistry, where functional group modifications are often employed to optimize drug efficacy and selectivity.

Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores. For instance, coupling with boronic acids or heteroaryl halides can yield novel inhibitors with enhanced binding affinity to protein targets. Such modifications are essential for improving drug potency and minimizing off-target effects.

The pharmaceutical industry has also leveraged 2-Bromo-4-methyl-5-nitroaniline in the development of antimicrobial agents. The nitro and bromo substituents contribute to the compound's ability to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes. Researchers have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains, underscoring its therapeutic potential.

From a synthetic chemistry perspective, 2-Bromo-4-methyl-5-nitroaniline is a versatile building block that facilitates the construction of complex heterocyclic systems. Its incorporation into indole and triazole scaffolds has been particularly noteworthy, leading to the discovery of new scaffolds with significant biological activity. These efforts align with the growing trend toward structure-based drug design, where computational methods are increasingly employed to predict molecular interactions and optimize drug candidates.

The compound's reactivity also extends to metal-catalyzed transformations, making it a valuable precursor for materials science applications. For example, its use in polymer synthesis has enabled the development of conductive polymers with potential applications in organic electronics. The ability to functionalize aromatic rings with various substituents allows for fine-tuning of material properties such as conductivity and thermal stability.

In conclusion, 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an indispensable intermediate in synthetic chemistry, enabling access to a wide array of bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:102169-99-3)2-Bromo-4-methyl-5-nitroaniline
A910244
Purity:99%
Quantity:25g
Price ($):243.0
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